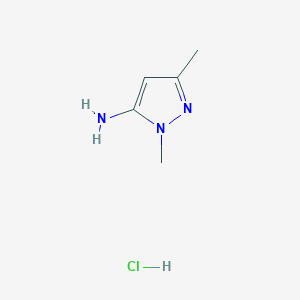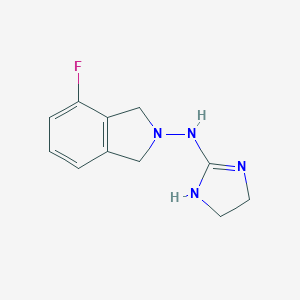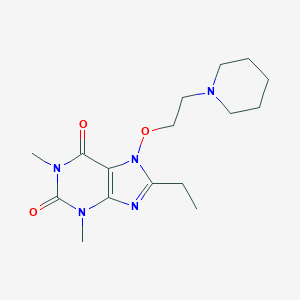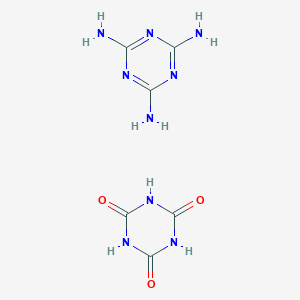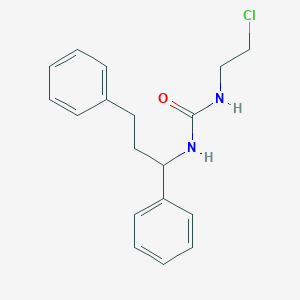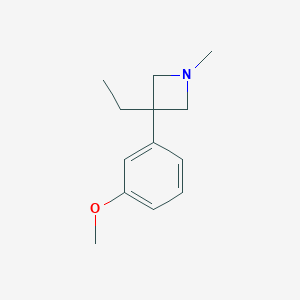
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine, 3-ethyl-3-(m-methoxyphenyl)-1-methyl-, also known as EMMP, is a chemical compound with potential applications in scientific research. It is a type of azetidine derivative that has been synthesized and studied for its unique properties and potential uses. In
Wissenschaftliche Forschungsanwendungen
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has potential applications in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in vitro and in vivo. It has also been studied for its potential use as a fluorescent probe for imaging and detection of cancer cells. AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has been used in various assays to study cellular processes such as cell migration, invasion, and proliferation. Its potential uses in scientific research are still being explored.
Wirkmechanismus
The mechanism of action of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and play a role in tumor invasion and metastasis. AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. Further studies are needed to fully understand the mechanism of action of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-.
Biochemische Und Physiologische Effekte
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, as well as the proliferation of endothelial cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Further studies are needed to fully understand the biochemical and physiological effects of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-.
Vorteile Und Einschränkungen Für Laborexperimente
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. It has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good stability and can be stored for extended periods of time. However, there are also limitations to using AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. It also has limited solubility in aqueous solutions, which can affect its bioavailability. Further studies are needed to address these limitations.
Zukünftige Richtungen
There are several future directions for research on AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-. One direction is to further explore its mechanism of action and identify its molecular targets. This will help to better understand its potential uses and limitations. Another direction is to study its potential use as a fluorescent probe for imaging and detection of cancer cells. This could have important applications in cancer diagnosis and treatment. Further studies are also needed to optimize its synthesis method and improve its solubility in aqueous solutions. Overall, AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has potential for a variety of scientific research applications, and further studies are needed to fully explore its potential.
Conclusion
In conclusion, AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized and it has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. Its mechanism of action and biochemical and physiological effects are still being studied. AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has advantages and limitations for use in lab experiments, and there are several future directions for research on this compound. Overall, AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has potential for a variety of scientific research applications, and further studies are needed to fully explore its potential.
Synthesemethoden
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- can be synthesized through a multi-step process starting with the reaction of 3-methoxybenzaldehyde with ethylmagnesium bromide to form 3-ethyl-3-(m-methoxyphenyl)propanal. This intermediate is then reacted with sodium cyanoborohydride and acetic acid to yield AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-. The synthesis of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has been optimized to increase yield and purity, and it is now readily available for scientific research purposes.
Eigenschaften
CAS-Nummer |
19832-31-6 |
|---|---|
Produktname |
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- |
Molekularformel |
C13H19NO |
Molekulargewicht |
205.3 g/mol |
IUPAC-Name |
3-ethyl-3-(3-methoxyphenyl)-1-methylazetidine |
InChI |
InChI=1S/C13H19NO/c1-4-13(9-14(2)10-13)11-6-5-7-12(8-11)15-3/h5-8H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
YBEDBXNUCCCITN-UHFFFAOYSA-N |
SMILES |
CCC1(CN(C1)C)C2=CC(=CC=C2)OC |
Kanonische SMILES |
CCC1(CN(C1)C)C2=CC(=CC=C2)OC |
Andere CAS-Nummern |
19832-31-6 |
Synonyme |
3-Ethyl-3-(m-methoxyphenyl)-1-methylazetidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



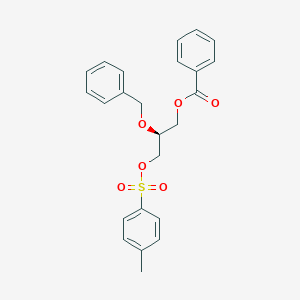

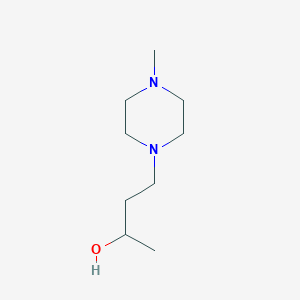


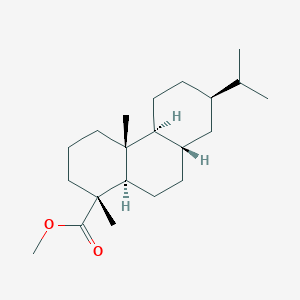
![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)

